Bis(4-chlorophenyl)ethane-1,1,2,2-tetracarbonitrile
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Overview
Description
Bis(4-chlorophenyl)ethane-1,1,2,2-tetracarbonitrile is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to an ethane backbone, with four nitrile groups attached to the ethane carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl)ethane-1,1,2,2-tetracarbonitrile typically involves the reaction of 4-chlorobenzyl cyanide with a suitable reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated control systems to ensure consistent product quality and efficiency. The process may also involve purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl)ethane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Bis(4-chlorophenyl)ethane-1,1,2,2-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4-chlorophenyl)ethane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A metabolite of DDT with similar properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): Another metabolite of DDT, known for its persistence in the environment.
Uniqueness
Bis(4-chlorophenyl)ethane-1,1,2,2-tetracarbonitrile is unique due to its tetracarbonitrile functional groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
34404-78-9 |
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Molecular Formula |
C18H8Cl2N4 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)ethane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H8Cl2N4/c19-15-5-1-13(2-6-15)17(9-21,10-22)18(11-23,12-24)14-3-7-16(20)8-4-14/h1-8H |
InChI Key |
MRSZIPKYJMXKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)(C#N)C(C#N)(C#N)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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